2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid
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Overview
Description
2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound is characterized by the presence of multiple nitro groups attached to a fluorenylidene core, making it highly reactive and useful in specialized chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid typically involves multiple steps, starting with the nitration of fluorene to introduce nitro groups at specific positions. The process can be summarized as follows:
Nitration of Fluorene: Fluorene is treated with a nitrating mixture (usually a combination of concentrated nitric acid and sulfuric acid) to introduce nitro groups at the 2, 4, 5, and 7 positions.
Formation of Fluorenylidene Intermediate: The nitrated fluorene is then converted into a fluorenylidene intermediate through a series of reactions involving oxidation and condensation.
Attachment of Aminooxy Group: The fluorenylidene intermediate is reacted with an aminooxy compound under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: Selective reduction of nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted fluorenylidene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism by which 2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid exerts its effects is primarily through its reactive nitro groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with molecular targets. The pathways involved often include:
Electron Transfer: The nitro groups can undergo redox reactions, facilitating electron transfer processes.
Covalent Bond Formation: The compound can form covalent bonds with nucleophilic sites on biomolecules, altering their function.
Comparison with Similar Compounds
2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid can be compared with other nitro-substituted fluorenylidene compounds:
2,4,5,7-Tetranitrofluorenone: Similar structure but lacks the aminooxy and propionic acid groups, making it less versatile in certain reactions.
2,4,5,7-Tetranitrofluorene: Precursor in the synthesis of the target compound, with fewer functional groups for further modification.
The uniqueness of this compound lies in its combination of nitro, aminooxy, and propionic acid groups, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
50874-31-2 |
---|---|
Molecular Formula |
C16H9N5O11 |
Molecular Weight |
447.27 g/mol |
IUPAC Name |
(2R)-2-[(2,4,5,7-tetranitrofluoren-9-ylidene)amino]oxypropanoic acid |
InChI |
InChI=1S/C16H9N5O11/c1-6(16(22)23)32-17-15-9-2-7(18(24)25)4-11(20(28)29)13(9)14-10(15)3-8(19(26)27)5-12(14)21(30)31/h2-6H,1H3,(H,22,23)/t6-/m1/s1 |
InChI Key |
MQTMHRXULFJFOC-ZCFIWIBFSA-N |
SMILES |
CC(C(=O)O)ON=C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Isomeric SMILES |
C[C@H](C(=O)O)ON=C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)O)ON=C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid (TAPA) primarily used for in a research setting?
A1: TAPA is primarily recognized as a powerful chiral resolving agent for separating enantiomers of π-basic compounds, particularly carbohelicenes [] and heterohelicenes [, ]. Its effectiveness stems from its ability to form diastereomeric complexes with chiral analytes, which can then be separated using techniques like high-performance liquid chromatography (HPLC) [].
Q2: How does the structure of TAPA contribute to its ability to resolve chiral compounds?
A2: TAPA functions as a π-acid due to the presence of the electron-withdrawing nitro groups on the fluorene ring []. This characteristic allows it to interact strongly with electron-rich π-basic compounds. The chiral center at the propionic acid moiety enables the formation of diastereomeric complexes with enantiomeric mixtures, facilitating their separation [, ].
Q3: Can you provide specific examples of compounds successfully resolved using TAPA?
A3: TAPA has been successfully employed in the resolution of heterohelicenes containing up to 15 rings []. The resolution was achieved using high-performance liquid chromatography (HPLC) with a stationary phase comprised of silica gel covalently bonded to TAPA []. This method leverages the chiral interactions between TAPA and the helicenes for successful enantiomeric separation.
Q4: Are there any structural characterization details available for TAPA?
A4: Yes, TAPA (C16H9N5O11) has a molecular weight of 447.30 g/mol []. It has a melting point of 195 °C, where it begins to decompose. Its optical rotation, [α]25, is +92° (c = 1.6, dioxane) for the (S)-enantiomer []. Nuclear Magnetic Resonance (NMR) spectroscopy is a suitable technique for characterizing the purity of TAPA [].
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